molecular formula C13H10F4N2OS B2760249 4-[4-Fluoro-3-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile CAS No. 2094187-44-5

4-[4-Fluoro-3-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile

Cat. No.: B2760249
CAS No.: 2094187-44-5
M. Wt: 318.29
InChI Key: NJJJAKQQBVCIKX-UHFFFAOYSA-N
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Description

4-[4-Fluoro-3-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile is a complex organic compound characterized by the presence of fluorine and trifluoromethyl groups. These groups are known for their significant impact on the chemical properties of the compound, making it highly valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Fluoro-3-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluoro-3-(trifluoromethyl)benzoyl chloride with thiomorpholine-3-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

4-[4-Fluoro-3-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[4-Fluoro-3-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-Fluoro-3-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with specific biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-(trifluoromethyl)aniline
  • 4-(Trifluoromethyl)benzoic acid
  • 4-Fluoro-3-(trifluoromethyl)benzoyl chloride

Uniqueness

Compared to similar compounds, 4-[4-Fluoro-3-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiomorpholine and carbonitrile moieties contribute to its versatility in various reactions and applications .

Properties

IUPAC Name

4-[4-fluoro-3-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F4N2OS/c14-11-2-1-8(5-10(11)13(15,16)17)12(20)19-3-4-21-7-9(19)6-18/h1-2,5,9H,3-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJJAKQQBVCIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1C(=O)C2=CC(=C(C=C2)F)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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